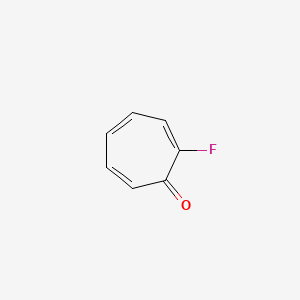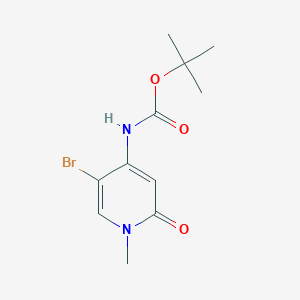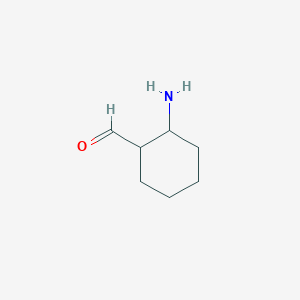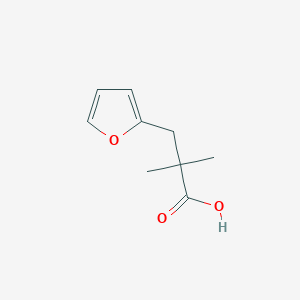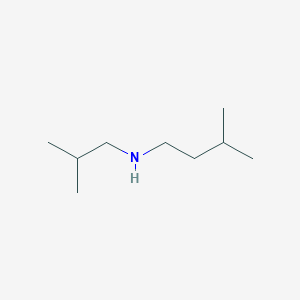
1-Butanamine, 3-methyl, N-(2-methylpropyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanamine, 3-methyl, N-(2-methylpropyl) is an organic compound with the molecular formula C9H21N It is a type of amine, which is a class of compounds characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, 3-methyl, N-(2-methylpropyl) typically involves the alkylation of 3-methyl-1-butanamine with 2-methylpropyl halide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In an industrial setting, the production of 1-Butanamine, 3-methyl, N-(2-methylpropyl) can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same alkylation reaction but is optimized for large-scale production with automated monitoring and control systems.
Análisis De Reacciones Químicas
Types of Reactions
1-Butanamine, 3-methyl, N-(2-methylpropyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or amides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The nitrogen atom in the amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halides like methyl iodide (CH3I) or ethyl bromide (C2H5Br) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
1-Butanamine, 3-methyl, N-(2-methylpropyl) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Butanamine, 3-methyl, N-(2-methylpropyl) involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the amine group can form hydrogen bonds and ionic interactions with these targets, affecting their activity and function. The compound can also participate in various biochemical pathways, influencing cellular processes and metabolic reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Butanamine, 2-methyl: Another isomer with similar properties but different structural arrangement.
2-Butanamine, N-(1-methylpropyl): A compound with a similar molecular formula but different substitution pattern.
1-Butanamine, N-methyl: A related compound with a methyl group attached to the nitrogen atom.
Uniqueness
1-Butanamine, 3-methyl, N-(2-methylpropyl) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
81760-10-3 |
|---|---|
Fórmula molecular |
C9H21N |
Peso molecular |
143.27 g/mol |
Nombre IUPAC |
3-methyl-N-(2-methylpropyl)butan-1-amine |
InChI |
InChI=1S/C9H21N/c1-8(2)5-6-10-7-9(3)4/h8-10H,5-7H2,1-4H3 |
Clave InChI |
GWMSJUSASQVTDR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


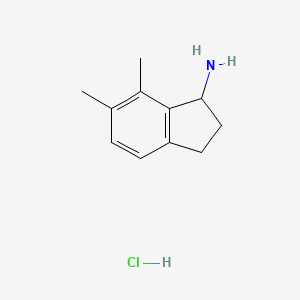
![7-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13507906.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide](/img/structure/B13507913.png)

![1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylicacidhydrochloride](/img/structure/B13507935.png)
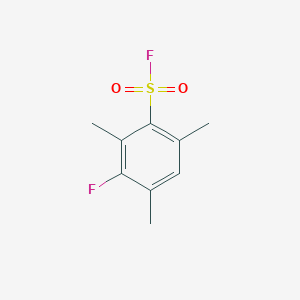
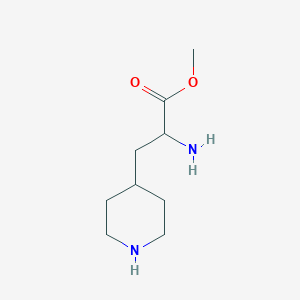
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13507957.png)
![[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol](/img/structure/B13507971.png)

